Gelucire 50-13 Gelucire 50-13
Brand Name: Vulcanchem
CAS No.: 121548-05-8
VCID: VC0058305
InChI: InChI=1S/C23H32N12O8S/c1-23(2)15(31-12-17(34-23)32-22(25)33-19(12)39)20(40)27-5-10(36)26-3-4-44(41,42)6-9-13(37)14(38)21(43-9)35-8-30-11-16(24)28-7-29-18(11)35/h7-9,13-15,21-22,37-38H,3-6,25H2,1-2H3,(H,26,36)(H,27,40)(H,32,34)(H,33,39)(H2,24,28,29)/t9-,13-,14-,15?,21-,22?/m1/s1
SMILES: CC1(C(N=C2C(=NC(NC2=O)N)N1)C(=O)NCC(=O)NCCS(=O)(=O)CC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)O)O)C
Molecular Formula: C23H32N12O8S
Molecular Weight: 636.645

Gelucire 50-13

CAS No.: 121548-05-8

Cat. No.: VC0058305

Molecular Formula: C23H32N12O8S

Molecular Weight: 636.645

* For research use only. Not for human or veterinary use.

Gelucire 50-13 - 121548-05-8

Specification

CAS No. 121548-05-8
Molecular Formula C23H32N12O8S
Molecular Weight 636.645
IUPAC Name 2-amino-N-[2-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]ethylamino]-2-oxoethyl]-7,7-dimethyl-4-oxo-2,3,6,8-tetrahydropteridine-6-carboxamide
Standard InChI InChI=1S/C23H32N12O8S/c1-23(2)15(31-12-17(34-23)32-22(25)33-19(12)39)20(40)27-5-10(36)26-3-4-44(41,42)6-9-13(37)14(38)21(43-9)35-8-30-11-16(24)28-7-29-18(11)35/h7-9,13-15,21-22,37-38H,3-6,25H2,1-2H3,(H,26,36)(H,27,40)(H,32,34)(H,33,39)(H2,24,28,29)/t9-,13-,14-,15?,21-,22?/m1/s1
Standard InChI Key LVYTZKIEAKDANY-YAQNMJSUSA-N
SMILES CC1(C(N=C2C(=NC(NC2=O)N)N1)C(=O)NCC(=O)NCCS(=O)(=O)CC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)O)O)C

Introduction

Chemical Identity and Classification

Gelucire 50-13 is chemically classified as stearoyl polyoxyl-32 glycerides NF or stearoyl macrogol-32 glycerides EP . It is obtained through the PEGylation of stearoyl glycerides and possesses a considerably higher molecular volume compared to other members of the Gelucire family, such as Gelucire 44/14 . As a water-dispersible surfactant, it forms part of the broader Gelucire family that includes water-soluble surfactants (Gelucire 48/16), other water-dispersible surfactants (Gelucire 44/14), and matrix formers (Gelucire 43/01) .

The numerical designation "50/13" in its name refers to two key properties: the first number (50) indicates its melting point in degrees Celsius, while the second number (13) represents its Hydrophilic-Lipophilic Balance (HLB) value .

Composition and Structure

Gelucire 50-13 presents a complex composition consisting of:

  • Mono, di, and triglycerides (mainly C16/C18 fatty acids)

  • PEG-32 (molecular weight 1500) mono and diesters

  • Free PEG component

This unique composition results from an esterification reaction between a polar moiety (PEG 32, molecular weight 1500) and an apolar moiety (vegetable oils or fatty acids). The fatty acid distribution predominantly features stearic and palmitic acids . The careful balance of these components contributes to the excipient's unique solubilization and release-modifying properties.

Physicochemical Properties

Gelucire 50-13 possesses several distinctive physicochemical characteristics that influence its pharmaceutical applications:

PropertyCharacteristicReference
Physical FormSemi-solid block
Hydrophilic-Lipophilic Balance (HLB)11
Molecular Weight636.641
Density2.0±0.1 g/cm³
Melting Point50°C
Self-EmulsificationForms fine dispersion in aqueous media

The semi-solid nature of Gelucire 50-13 at room temperature, coupled with its relatively high melting point, makes it particularly suitable for melt-based pharmaceutical processing techniques while maintaining stability during storage .

Key Features and Advantages

Gelucire 50-13 offers several pharmaceutical advantages that have made it an excipient of interest in various formulation strategies:

  • Self-emulsification capability: Forms fine dispersions or micro-emulsions (SMEDDS - Self-Microemulsifying Drug Delivery Systems) upon contact with aqueous media

  • Solubilization and wetting properties: Its surface-active power improves solubility and wettability of poorly soluble active pharmaceutical ingredients both in vitro and in vivo

  • Bioavailability enhancement: Facilitates drug absorption through improved in vivo drug solubilization

  • Thermoplasticity: Exhibits good thermoplastic properties, making it suitable as a binder in melt processes

  • Safety profile: Its use is supported by extensive toxicological evaluations and precedence in approved pharmaceutical products

  • Low melt viscosity: Eliminates the need for organic solvents for solubilization

  • Absence of toxic impurities: Free from residual monomers, catalysts, and initiators

  • Biocompatibility and biodegradability: Potential for safe use in various formulations

  • Gastric protection: Can form a protective coat around gastric-irritant drugs

Pharmaceutical Applications

Solubility Enhancement

Gelucire 50-13 has demonstrated significant efficacy in enhancing the solubility of poorly water-soluble drugs. Research investigations have shown that it can substantially improve the dissolution profiles of drugs like nifedipine, diclofenac, and praziquantel . Its application as a solubility enhancer is particularly valuable for BCS Class II drugs (low solubility, high permeability), where dissolution represents the rate-limiting step in drug absorption .

Controlled Release Formulations

Despite its hydrophilic nature, Gelucire 50-13 has been successfully employed in controlled release formulations. Studies with salbutamol sulphate, a highly water-soluble drug, have demonstrated that Gelucire 50-13 can effectively sustain drug release when used in appropriate concentrations . Formulations prepared with increasing amounts of Gelucire 50-13 showed a substantial decrease in drug release rate, confirming its potential in modified-release applications .

Bioavailability Enhancement

The surfactant properties of Gelucire 50-13 contribute to its ability to enhance drug bioavailability. This capability has been demonstrated in various studies, including research with ursolic acid, where solid dispersions prepared with Gelucire 50-13 showed significantly improved water solubility (from 75.98 μg/mL in physical mixtures to 293.43 μg/mL in solid dispersions) and faster drug release into aqueous media .

Formulation Techniques

Gelucire 50-13 can be incorporated into pharmaceutical formulations through several processing methods:

Melt Processing Techniques

Due to its thermoplastic properties, Gelucire 50-13 is particularly suitable for various melt processing techniques:

  • Melt granulation: Also known as thermoplastic pelletization, this process allows for the formation of granules without the use of solvents

  • Melt extrusion: Enables the production of solid dispersions or solutions of drugs within the Gelucire matrix

  • Capsule filling: The molten mixture of drug and Gelucire can be directly filled into hard gelatin capsules

Hard Gelatin Capsule Molding

Gelucire 50-13's suitable melting range allows for direct molding into hard gelatin capsules, providing a simplified manufacturing process for certain formulations .

Adsorption Methods

The excipient can be adsorbed onto neutral carrier powders, making it suitable for incorporation into tablets, capsules, and sachets . This method is particularly useful when dealing with liquid or semi-solid active ingredients.

Research Studies and Formulation Findings

Studies with Water-Soluble Drugs

Research with salbutamol sulphate, a highly water-soluble drug, has provided valuable insights into Gelucire 50-13's potential for controlled release applications:

Formulation ComponentsFindingsReference
Gelucire 50-13 aloneIncreasing polymer amount showed substantial decrease in drug release rate
Gelucire 50-13 + Polyethylene glycol 6000Increased water uptake resulting in fast erosion of the matrix
Gelucire 50-13 + Cetostearyl alcoholRetardation in drug release
Gelucire 50-13 + Stearic acid (>85% blend)More linear release profile comparable to commercial standard (Ventolin SR)

These findings confirm that a considerable amount of Gelucire 50-13 is required, either alone or in combination with hydrophobic substances, to effectively sustain the release profiles of water-soluble drugs .

Studies with Poorly Water-Soluble Drugs

Solid dispersion techniques using Gelucire 50-13 have shown promising results for poorly water-soluble drugs:

  • Ursolic acid: Solid dispersions prepared with Gelucire 50-13 and silicon dioxide demonstrated enhanced water solubility and faster drug release. FTIR experiments provided evidence of intermolecular interactions among the drug and carriers through carbonyl peak broadening in the solid dispersions .

  • BCS Class II drugs: Studies with drugs like carbamazepine (CBZ), cinnarizine (CIN), and tolbutamide (TBM) in microparticles formed with Gelucire 50-13 and Gelucire 48/16 at different weight ratios showed successful solubilization in the molten carrier during spray congealing processes .

Stability Considerations

Short-term stability studies of controlled release formulations containing Gelucire 50-13 have indicated a slight increase in dissolution rate at high temperatures . This observation suggests that careful consideration of storage conditions is necessary for Gelucire-based formulations. The possibility of polymorphic transitions or changes in crystallinity during storage may influence the release characteristics of the final dosage form.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator